Cas no 847397-25-5 (4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one)

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- IDI1_009439
- AKOS016262576
- AKOS001166727
- 847397-25-5
- 4-(1-butylbenzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- Z111780828
- IFLab1_002980
- F0660-2165
- 4-(1-butyl-1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- HMS1420H10
- 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
-
- インチ: 1S/C23H27N3O3/c1-4-5-12-25-19-9-7-6-8-18(19)24-23(25)16-13-22(27)26(15-16)20-14-17(28-2)10-11-21(20)29-3/h6-11,14,16H,4-5,12-13,15H2,1-3H3
- InChIKey: LYRDHOIKKCUAHC-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C2=NC3C=CC=CC=3N2CCCC)CN1C1C=C(C=CC=1OC)OC
計算された属性
- せいみつぶんしりょう: 393.20524173g/mol
- どういたいしつりょう: 393.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 560
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0660-2165-15mg |
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
847397-25-5 | 90%+ | 15mg |
$89.0 | 2023-08-13 | |
Life Chemicals | F0660-2165-2mg |
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
847397-25-5 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F0660-2165-10mg |
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
847397-25-5 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F0660-2165-20μmol |
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
847397-25-5 | 90%+ | 20μmol |
$79.0 | 2023-08-13 | |
Life Chemicals | F0660-2165-20mg |
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
847397-25-5 | 90%+ | 20mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F0660-2165-50mg |
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
847397-25-5 | 90%+ | 50mg |
$160.0 | 2023-08-13 | |
Life Chemicals | F0660-2165-2μmol |
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
847397-25-5 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F0660-2165-1mg |
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
847397-25-5 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F0660-2165-25mg |
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
847397-25-5 | 90%+ | 25mg |
$109.0 | 2023-08-13 | |
Life Chemicals | F0660-2165-10μmol |
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
847397-25-5 | 90%+ | 10μmol |
$69.0 | 2023-08-13 |
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-oneに関する追加情報
Research Brief on 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one (CAS: 847397-25-5)
Recent studies on the compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one (CAS: 847397-25-5) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzodiazolyl and dimethoxyphenyl structural motifs, has garnered attention for its promising pharmacological properties, particularly in targeting specific pathways involved in inflammatory and neurological disorders.
One of the key findings from recent research is the compound's ability to modulate serotonin receptor activity, specifically the 5-HT2A receptor, which plays a critical role in mood regulation and cognitive function. In vitro and in vivo studies have demonstrated that 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one exhibits high binding affinity and selectivity for this receptor, suggesting its potential as a lead compound for the development of new antidepressants or anxiolytics.
Further investigations into the compound's mechanism of action have revealed its interaction with other molecular targets, including sigma-1 receptors and ion channels. These interactions contribute to its neuroprotective effects, as evidenced by reduced oxidative stress and improved neuronal survival in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's dual activity on serotonin and sigma-1 receptors positions it as a multifunctional therapeutic candidate with broad applications.
From a chemical synthesis perspective, recent advancements have optimized the production of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one, improving yield and purity while reducing byproducts. These developments are critical for scaling up production for clinical trials and future commercialization. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the compound's structural integrity and pharmacological consistency.
Despite these promising results, challenges remain in the compound's development. Pharmacokinetic studies indicate that 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one has moderate bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies to enhance its therapeutic efficacy. Additionally, comprehensive toxicity studies are required to evaluate its safety profile before progressing to human trials.
In conclusion, 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one represents a promising candidate for the treatment of neurological and inflammatory disorders. Its unique pharmacological profile and recent synthetic advancements underscore its potential as a valuable tool in drug discovery. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic applications through targeted clinical studies.
847397-25-5 (4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one) 関連製品
- 53065-50-2(Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester)
- 1804863-58-8(2-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-5-nitropyridine)
- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)
- 1261760-99-9(3-Amino-2,5-bis(2,3-difluorophenyl)pyridine)
- 887769-93-9(8-fluoro-5-methoxy-Quinoline)
- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)
- 1427013-88-4(Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate)
- 2227676-10-8((2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol)
- 41372-02-5(Penicillin G Benzathine Tetrahydrate)




